(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the chloropyridazine intermediate, which is then reacted with piperidine under controlled conditions to form the piperidinyl derivative. This intermediate is further reacted with a dioxidotetrahydrothiophene derivative in the presence of suitable catalysts and solvents to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products depending on the nucleophile used.
Scientific Research Applications
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanone
- (4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H26ClN5O3S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H26ClN5O3S/c19-16-3-4-17(21-20-16)24-6-1-2-14(12-24)18(25)23-9-7-22(8-10-23)15-5-11-28(26,27)13-15/h3-4,14-15H,1-2,5-13H2 |
InChI Key |
XPTKVAPZJGRJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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